bis(2-(2H-1,3-benzodioxol-5-yloxy)-1-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one); oxalic acid
Description
The compound bis(2-(2H-1,3-benzodioxol-5-yloxy)-1-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one); oxalic acid is a complex organic salt comprising two distinct structural components:
- Bis(2-(2H-1,3-benzodioxol-5-yloxy)-1-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one): A symmetrical molecule featuring benzodioxol and methylpyrimidinyl-piperazine moieties.
- Oxalic acid: A simple dicarboxylic acid (HOOC-COOH) with strong acidity (pKa₁ = 1.23, pKa₂ = 4.26) and chelation properties. It is naturally abundant in plants, fungi, and industrial processes .
The structural determination of such compounds often relies on X-ray crystallography using software like SHELX, which is widely employed for small-molecule refinement . Oxalic acid’s role in this salt likely relates to its ability to stabilize cationic species via ionic interactions or modulate solubility.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-1-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]ethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H20N4O4.C2H2O4/c2*1-13-8-17(20-11-19-13)21-4-6-22(7-5-21)18(23)10-24-14-2-3-15-16(9-14)26-12-25-15;3-1(4)2(5)6/h2*2-3,8-9,11H,4-7,10,12H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBREYLUGWLBKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)C(=O)COC3=CC4=C(C=C3)OCO4.CC1=CC(=NC=N1)N2CCN(CC2)C(=O)COC3=CC4=C(C=C3)OCO4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H42N8O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
802.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound bis(2-(2H-1,3-benzodioxol-5-yloxy)-1-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one); oxalic acid, often referred to as a derivative of benzodioxole and piperazine, has garnered attention for its potential biological activities. This article synthesizes current knowledge regarding its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C₃₄H₃₄N₂O₈
- Molecular Weight : 618.64 g/mol
- CAS Number : 56903-65-2
The compound features a benzodioxole moiety linked to a piperazine derivative, which is significant for its interaction with biological targets.
Research indicates that compounds with similar structural features often exhibit a range of biological activities, including:
- Antitumor Activity : Compounds containing piperazine rings have been shown to inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells. For instance, derivatives targeting BRAF and EGFR pathways have demonstrated efficacy against various cancer types .
- Antimicrobial Properties : Many benzodioxole derivatives possess antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of electron-donating groups in the structure enhances this activity, as seen in studies where specific substitutions led to improved efficacy .
Case Studies and Research Findings
A review of the literature reveals several key studies that highlight the biological activity of this compound:
-
Antitumor Efficacy :
- A study demonstrated that a related piperazine derivative exhibited significant cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these compounds with established chemotherapeutics like doxorubicin showed synergistic effects, enhancing overall treatment efficacy .
- Antimicrobial Screening :
- Structure-Activity Relationship (SAR) :
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship Data
| Compound | Substituent | MIC (µg/mL) | Activity |
|---|---|---|---|
| Compound A | Methoxy | 10 | Strong |
| Compound B | Dimethylamino | 15 | Moderate |
| Compound C | No substituent | 30 | Weak |
Comparison with Similar Compounds
Oxalic Acid vs. Other Organic Acids
Oxalic acid is frequently compared to citric and gluconic acids due to overlapping applications in industrial and biological systems. Key differences include:
Table 1: Acidity and Natural Occurrence
Key Findings :
- Oxalic acid biosynthesis peaks at pH 6.0, but co-production of citric and gluconic acids limits selectivity .
- Its stronger acidity compared to citric acid makes it preferable in metal recovery processes, where aggressive chelation is required .
Phase Behavior in Multicomponent Systems
The citric acid–oxalic acid–water system highlights critical differences in solubility and phase equilibria:
Table 3: Phase Equilibria at 298.15 K
| Property | Oxalic Acid | Citric Acid |
|---|---|---|
| Solubility in water | 10.2 g/100 g (20°C) | 59.2 g/100 g (20°C) |
| Precipitation behavior | Forms calcium oxalate (insoluble) | Forms soluble citrate salts |
| pH in saturated solution | ~1.5–2.0 | ~2.0–3.0 |
Data derived from isothermal dissolution and XRD studies .
Implications :
- Oxalic acid’s lower solubility and tendency to form insoluble salts (e.g., calcium oxalate) necessitate careful formulation in industrial processes.
- Citric acid’s higher solubility and milder acidity make it suitable for pH buffering in pharmaceuticals, whereas oxalic acid is prioritized for heavy-metal removal .
Structural Analogues of the Bis Compound
- Piperazine derivatives : Commonly used in antipsychotics (e.g., trifluoperazine) due to their affinity for dopamine receptors. The methylpyrimidinyl group may enhance metabolic stability .
- Benzodioxol-containing compounds : Found in pesticides (e.g., piperonyl butoxide) and serotonin receptor agonists. The ether linkage in this compound likely improves bioavailability.
Limitations: No experimental data on the bis compound’s bioactivity or stability are available in the provided evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
